2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a chloropyridine moiety, a pyrrolidine ring, and a sulfonyl group, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The initial step involves the chlorination of pyridine to form 3-chloropyridine.
Pyrrolidine Coupling: The chloropyridine intermediate is then reacted with pyrrolidine under basic conditions to form the 3-(pyrrolidin-1-yl)pyridine derivative.
Sulfonylation: The pyrrolidine derivative undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Phenoxy Acetamide Formation: Finally, the sulfonylated intermediate is reacted with 4-hydroxyphenoxyacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)ethanol
- 2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)propanoic acid
Uniqueness
Compared to similar compounds, 2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is unique due to its specific acetamide group, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-[4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c18-15-9-20-7-5-16(15)26-13-6-8-21(10-13)27(23,24)14-3-1-12(2-4-14)25-11-17(19)22/h1-5,7,9,13H,6,8,10-11H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQCDJXJBJKELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.